molecular formula C20H24N2O5S2 B13492301 N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B13492301
M. Wt: 436.5 g/mol
InChI Key: RCOYNUDOIPBFPH-UHFFFAOYSA-N
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Description

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a complex organic compound featuring a bicyclic azabicyclo[3.2.1]octane scaffold. This structure is significant in the field of drug discovery due to its unique chemical properties and potential biological activities .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide has significant potential in scientific research, particularly in drug discovery and development. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially leading to significant biological effects .

Comparison with Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives, which also exhibit unique chemical and biological properties.

Biological Activity

N-(5-{3-Azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of opioid receptor modulation and antiprotozoal activity. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes an azabicyclo[3.2.1]octane moiety, which is known for its interactions with various biological targets, particularly in the central nervous system (CNS). The sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.

1. Mu Opioid Receptor Antagonism

Research indicates that compounds related to the azabicyclo[3.2.1]octane framework can act as mu opioid receptor antagonists. These compounds are designed to mitigate the side effects associated with opioid analgesics, such as constipation and dependence, while preserving their analgesic effects in the CNS .

Table 1: Mu Opioid Receptor Antagonists Derived from Azabicyclo Structures

Compound NameStructureActivityReference
This compoundStructureAntagonist
8-Azabicyclo[3.2.1]octane derivativesStructureAntagonist
5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanesStructureAnalgesic activity

2. Antiprotozoal Activity

Recent studies have demonstrated that azabicyclo compounds exhibit significant antiprotozoal activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei. The incorporation of sulfonamide groups has been shown to enhance this activity, with certain derivatives achieving IC50 values in the submicromolar range, indicating potent efficacy against these protozoan infections .

Table 2: Antiprotozoal Activity of Azabicyclo Compounds

Compound NameTarget PathogenIC50 (µM)Reference
This compoundP. falciparum0.487
8-Azabicyclo[3.2.2]nonanes with sulfonamide groupsT. brucei0.647

Case Study 1: Analgesic Efficacy

In a study evaluating the analgesic properties of related azabicyclo compounds, it was found that certain derivatives exhibited significant analgesic effects in animal models, outperforming traditional opioids in specific assays while maintaining a lower risk of addiction and side effects .

Case Study 2: Antimalarial Potential

A series of azabicyclo compounds were synthesized and tested for their antimalarial activity against various strains of P. falciparum. The most effective compounds demonstrated submicromolar IC50 values, suggesting their potential as new therapeutic agents for malaria treatment .

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[5-(3-azabicyclo[3.2.1]octan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide

InChI

InChI=1S/C20H24N2O5S2/c1-27-20-10-9-18(29(25,26)22-13-15-7-8-16(11-15)14-22)12-19(20)21-28(23,24)17-5-3-2-4-6-17/h2-6,9-10,12,15-16,21H,7-8,11,13-14H2,1H3

InChI Key

RCOYNUDOIPBFPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C3)C2)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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